molecular formula C10H15NO3 B2984244 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 165813-66-1

6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B2984244
CAS No.: 165813-66-1
M. Wt: 197.234
InChI Key: KGAJUIASUVGIAG-UHFFFAOYSA-N
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Description

6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a tropane alkaloid derivative characterized by a bicyclic framework with a ketone group at position 3, a methyl group on the nitrogen atom (position 8), and an acetoxy substituent at position 4. This compound belongs to the 8-azabicyclo[3.2.1]octane family, which is central to bioactive molecules such as cocaine and atropine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAJUIASUVGIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CC(=O)CC1N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions

6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Notes
6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one 6-OAc, 8-Me C₁₁H₁₇NO₃ 211.26 Not explicitly listed Intermediate for neuroactive drugs
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one (6-Hydroxytropinone) 6-OH, 8-Me C₈H₁₃NO₂ 155.19 5932-53-6 Precursor for tropane alkaloids
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one 8-isoPr C₁₀H₁₇NO 167.25 3423-28-7 Intermediate for atropine derivatives
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime 8-Bn, oxime at C3 C₁₅H₁₈N₂O 242.32 Not explicitly listed Studied for safety profiles
Nortropinone (8-azabicyclo[3.2.1]octan-3-one) None at C6/C8 C₇H₁₁NO 125.17 25602-68-0 Core scaffold for biocatalytic amination

Key Observations :

  • Substituent Effects: The acetoxy group at C6 in the target compound introduces steric bulk and electron-withdrawing character compared to the hydroxyl group in 6-hydroxytropinone, altering reactivity in nucleophilic reactions .
  • Lipophilicity: The acetoxy derivative is more lipophilic than 6-hydroxytropinone, which may enhance its utility in drug design for blood-brain barrier penetration .

Reactivity and Functionalization

  • Ketone Reactivity: The C3 ketone in nortropinone undergoes condensation reactions with aldehydes (e.g., benzaldehyde) to form tropane derivatives, as seen in mechanochemical syntheses .
  • Reduction Behavior : Aliphatic ketones (e.g., octan-3-one) exhibit slower reduction rates compared to aldehydes under EDAB-mediated conditions, suggesting the C3 ketone in the target compound may resist reduction unless activated .

Biological Activity

6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic compound belonging to the tropane alkaloid family, characterized by its unique structure that includes an acetoxy group at the 6-position and a ketone functional group at the 3-position. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a neurotransmitter reuptake inhibitor, which may have implications for treating various neuropsychiatric disorders.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of approximately 183.25 g/mol. Its structural features include:

FeatureDescription
Acetoxy Group Present at the 6-position
Ketone Functional Group Located at the 3-position
Bicyclic System Contains a nitrogen atom in the ring

The presence of these functional groups contributes to its reactivity and biological properties, allowing it to participate in various chemical reactions, such as hydrolysis and nucleophilic addition, which can lead to the formation of derivatives with potentially different biological activities .

Biological Activity

Research indicates that this compound acts primarily as a monoamine neurotransmitter reuptake inhibitor . This activity positions it as a candidate for therapeutic applications targeting mood disorders, anxiety, and other conditions influenced by monoamine neurotransmission.

The compound's structural similarity to known tropane alkaloids suggests it may interact with several neurotransmitter systems, notably those involving:

  • Dopamine
  • Serotonin

These interactions are crucial for understanding its pharmacological effects and therapeutic potential. Further studies are needed to elucidate specific binding affinities and mechanisms of action .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Neurotransmitter Interaction Studies : A study indicated that compounds similar to this compound exhibit significant interaction with serotonin and dopamine receptors, suggesting potential antidepressant properties .
  • Cytotoxic Properties : Research on related bicyclic compounds has demonstrated selective toxicity towards tumor cells, indicating that modifications to the bicyclic structure can enhance anticancer activity . This highlights the potential for developing derivatives with targeted therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
8-Methyl-8-azabicyclo[3.2.1]octan-3-one Lacks acetoxy groupBasic structure without modifications
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one Hydroxy instead of acetoxyPotentially different biological activity
Tropine Non-acetylated versionFound in nature; precursor to various derivatives
8-Azabicyclo[3.2.1]octane derivatives Various substitutions on bicyclic coreDiverse pharmacological profiles

The unique functionalization of this compound enhances its reactivity and biological activity compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis of bicyclic azabicyclo derivatives often involves Stille or Suzuki cross-coupling protocols to introduce aryl/heteroaryl substituents. For example, Stille coupling has been used to synthesize 3-(biaryl)-8-azabicyclo[3.2.1]octane derivatives in high yields, whereas Suzuki coupling may lead to complex mixtures under similar conditions . Optimization includes adjusting catalysts (e.g., BF₃·Et₂O for Diels-Alder reactions) and controlling temperature to minimize side products.
  • Key Considerations : Monitor diastereocontrol using radical cyclization with n-tributyltin hydride and AIBN, which achieves >99% stereoselectivity in some cases .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bicyclic framework and substituent positions.
  • X-ray Crystallography : Resolves stereochemistry and validates rigid bicyclo[3.2.1]octane conformation .
  • Mass Spectrometry : HRMS for molecular weight confirmation and fragmentation patterns.
    • Data Gaps : Limited physicochemical data (e.g., melting point, log P) are reported in public sources; experimental determination is recommended .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodology :

  • In Vitro Assays : Compare binding affinities (e.g., dopamine/serotonin/norepinephrine transporters) between endo and exo stereoisomers. For instance, BIMU 1 and BIMU 8 show partial agonism at 5-HT₄ receptors, with stereochemistry affecting potency .
  • Computational Modeling : Molecular docking to predict interactions between stereoisomers and target proteins (e.g., sigma receptors) .
    • Key Finding : Rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeletons exhibit modest stereoselectivity at dopamine transporters, suggesting conformational constraints enhance selectivity .

Q. What strategies are used to evaluate sigma receptor affinity and selectivity in derivatives?

  • Methodology :

  • Radioligand Binding Assays : Use ³H-labeled ligands (e.g., [³H]DTG for sigma-2 receptors) to measure Kᵢ values. Derivatives like 11b show high sigma-2 affinity (Kᵢ < 10 nM) and >100-fold selectivity over sigma-1 .
  • Functional Assays : Assess intracellular Ca²⁺ flux or cAMP modulation to determine agonist/antagonist profiles.
    • Data Table :
CompoundSigma-1 Kᵢ (nM)Sigma-2 Kᵢ (nM)Selectivity (σ2/σ1)
11b1,2008.5141
Reference Ligand15 (Haloperidol)20 (RHM-1)
Source:

Q. How can computational models predict interactions with neurotransmitter transporters?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Map ligand-receptor interactions (e.g., cocaine analogs like PR04.MZ ) with dopamine transporters.
  • QSAR Studies : Corrogate substituent effects (e.g., fluorinated alkyl chains) on uptake inhibition (IC₅₀) .
    • Case Study : NS8880, a NET-targeting PET probe, was designed using pharmacophore modeling to optimize lipophilicity (log D = 1.5) and blood-brain barrier permeability .

Stability and Safety Considerations

Q. What stability challenges arise during storage and handling?

  • Methodology :

  • Stability Testing : Use accelerated degradation studies (40°C/75% RH) to identify decomposition pathways. The compound is stable under recommended storage (dry, inert atmosphere) but may degrade under UV exposure .
  • Safety Protocols : Use P95/P1 respirators for particulate protection and OV/AG/P99 filters for vapor exposure. Avoid drainage contamination due to unknown ecotoxicity .

Data Contradictions and Gaps

Q. How should researchers address contradictions in reported biological activities?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., cytotoxicity of dimethylene-bridged vs. non-bridged analogs ).
  • Replication Studies : Validate key findings (e.g., sigma-2 selectivity of 11b) using orthogonal assays.
    • Note : Discrepancies in cytotoxicity (e.g., bridged vs. non-bridged piperidones) highlight the need for standardized assay conditions .

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